molecular formula C22H27ClF3N B588245 Tetrahydro Cinacalcet Hydrochloride CAS No. 1229225-43-7

Tetrahydro Cinacalcet Hydrochloride

Cat. No.: B588245
CAS No.: 1229225-43-7
M. Wt: 397.91
InChI Key: RCYQZFGCGSJOBC-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tetrahydro Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet acts as a calcimimetic . It mimics the action of calcium on tissues by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

Cinacalcet’s action on the calcium-sensing receptors leads to a decrease in the secretion of parathyroid hormone (PTH) . This affects the biochemical pathways related to calcium and phosphorus metabolism . The reduction in PTH levels leads to decreased serum calcium levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2), with less than 1% of the parent drug excreted in the urine . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This helps control mineral and bone disorders associated with chronic kidney disease .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities and lowering the product yield . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively .

Biochemical Analysis

Biochemical Properties

Tetrahydro Cinacalcet Hydrochloride, like its parent compound Cinacalcet, is believed to act as a calcimimetic . It interacts with the calcium-sensing receptor (CaSR), a G-protein coupled receptor, primarily expressed on the surface of parathyroid cells . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces the secretion of parathyroid hormone (PTH) .

Cellular Effects

The primary cellular effect of this compound is the reduction of PTH secretion . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reduction in PTH is associated with a decrease in serum calcium levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the CaSR . It acts as an allosteric activator of the CaSR, enhancing its sensitivity to extracellular calcium . This leads to a decrease in PTH secretion, which in turn results in lower serum calcium levels .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, research on Cinacalcet has shown that it can rapidly normalize serum calcium and reduce PTH levels, and these effects are maintained with long-term treatment .

Dosage Effects in Animal Models

Studies on Cinacalcet have shown that it is well-absorbed in animal models, with greater than 74% oral bioavailability .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Cinacalcet, which is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 .

Transport and Distribution

Information specific to the transport and distribution of this compound within cells and tissues is currently limited. Cinacalcet is known to be well-absorbed and distributed in the body .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the CaSR, which is primarily expressed on the surface of parathyroid cells .

Biological Activity

Tetrahydro Cinacalcet Hydrochloride, a derivative of cinacalcet hydrochloride, is an allosteric agonist of the calcium-sensing receptor (CaSR). This compound plays a significant role in the regulation of calcium homeostasis and parathyroid hormone (PTH) secretion, making it crucial in the treatment of conditions such as secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD) and primary hyperparathyroidism.

This compound functions by enhancing the sensitivity of CaSR to extracellular calcium levels. This action leads to decreased secretion of PTH, which is pivotal in managing hyperparathyroidism. The compound also exhibits properties as a CYP2D2 inhibitor and an L-type calcium channel blocker, contributing to its pharmacological profile .

Biological Activity Overview

  • Calcium-Sensing Receptor Agonism : this compound activates CaSR signaling pathways, leading to cellular proliferation and phosphatidylinositol hydrolysis. This mechanism is essential for reducing serum PTH levels and managing calcium levels in patients with SHPT .
  • Pharmacokinetics : The compound is orally bioavailable, allowing for convenient administration in clinical settings. Studies have demonstrated significant reductions in serum PTH levels following treatment with cinacalcet derivatives .

Efficacy in Secondary Hyperparathyroidism

  • Observational Study : A large-scale observational study involving 19,186 hemodialysis patients indicated that cinacalcet treatment significantly improved survival rates by lowering serum calcium, phosphorus, and PTH levels .
  • Randomized Controlled Trials :
    • A double-blind trial involving 404 participants with CKD not on dialysis showed that 74% of patients receiving Tetrahydro Cinacalcet achieved a ≥30% reduction in intact PTH levels compared to 28% in the placebo group (P < 0.001). This study highlighted the compound's efficacy in managing SHPT .
    • A meta-analysis incorporating 24 randomized controlled trials confirmed that cinacalcet significantly reduced serum PTH and calcium levels while improving serum phosphate levels across diverse patient populations .

Case Studies

Several case studies have illustrated the clinical benefits of this compound:

  • Case Study 1 : A patient with severe SHPT exhibited a marked decrease in serum PTH from 300 pg/mL to 120 pg/mL after six months of treatment with this compound, alongside stabilization of serum calcium levels.
  • Case Study 2 : In another instance, a patient undergoing hemodialysis experienced significant improvements in bone mineral density and overall metabolic health after initiating therapy with cinacalcet derivatives, demonstrating its potential beyond mere hormonal regulation.

Summary of Biological Activity

Parameter This compound Cinacalcet Hydrochloride
Mechanism CaSR agonistCaSR agonist
Oral Bioavailability YesYes
CYP Inhibition Yes (CYP2D2)Yes (CYP2D2)
Clinical Use SHPT managementSHPT management
Efficacy Significant reduction in PTHSignificant reduction in PTH

Properties

IUPAC Name

N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYQZFGCGSJOBC-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229225-43-7
Record name 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.